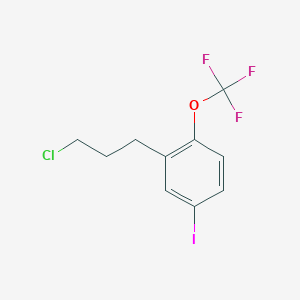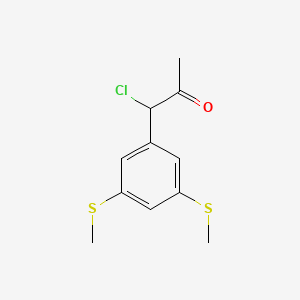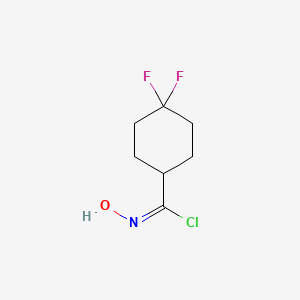![molecular formula C20H25FN4OS B14045351 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is a complex organic compound that belongs to the class of thienobenzodiazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the field of neuropharmacology.
準備方法
The synthesis of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-b][1,5]benzodiazepine core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the fluoro substituent: This step involves the selective fluorination of the aromatic ring.
Attachment of the piperazine moiety: This is done through nucleophilic substitution reactions, where the piperazine ring is introduced to the core structure.
Final modifications:
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the piperazine ring or introducing new substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine has several scientific research applications:
Neuropharmacology: This compound has been studied for its potential as an atypical antipsychotic drug.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies investigating the mechanisms of neurotransmitter receptor interactions and their effects on neuronal function.
作用機序
The mechanism of action of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine involves its interaction with various neurotransmitter receptors. It acts as an antagonist or partial agonist at these receptors, modulating their activity and thereby influencing neurotransmission. The compound has shown potent protective action against neurotoxicity induced by N-methyl-D-aspartate (NMDA) receptor hypofunction .
類似化合物との比較
Similar compounds to 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine include:
Clozapine: An atypical antipsychotic with a similar receptor interaction profile.
Olanzapine: Another thienobenzodiazepine with antipsychotic properties.
Risperidone: Atypical antipsychotic with a different chemical structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific receptor binding profile and its potential to ameliorate NMDA receptor hypofunction without causing extrapyramidal side effects .
特性
分子式 |
C20H25FN4OS |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C20H25FN4OS/c1-13-10-16-19(25-8-7-24(2)15(12-25)6-9-26-3)22-17-5-4-14(21)11-18(17)23-20(16)27-13/h4-5,10-11,15,23H,6-9,12H2,1-3H3/t15-/m0/s1 |
InChIキー |
IUUFQWSEENCYRJ-HNNXBMFYSA-N |
異性体SMILES |
CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN([C@H](C4)CCOC)C |
正規SMILES |
CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN(C(C4)CCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)



![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
